molecular formula C10H13BrO B073664 (4-Bromobutoxy)benzene CAS No. 1200-03-9

(4-Bromobutoxy)benzene

Cat. No.: B073664
CAS No.: 1200-03-9
M. Wt: 229.11 g/mol
InChI Key: QBLISOIWPZSVIK-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)benzene, also known as 4-Bromobutyl phenyl ether, is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene where a bromobutoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromobutoxy)benzene can be synthesized through the reaction of phenol with 1,4-dibromobutane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:

C6H5OH+BrCH2CH2CH2CH2BrKOHC6H5OCH2CH2CH2CH2Br+KBr\text{C}_6\text{H}_5\text{OH} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{KOH}} \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{KBr} C6​H5​OH+BrCH2​CH2​CH2​CH2​BrKOH​C6​H5​OCH2​CH2​CH2​CH2​Br+KBr

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of phase transfer catalysts to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction reactions: The bromine atom can be reduced to form the corresponding butoxybenzene.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.

Major Products Formed

    Nucleophilic substitution: Formation of 4-butoxyphenol or other substituted phenols.

    Oxidation: Formation of 4-butoxybenzoic acid or 4-butoxybenzaldehyde.

    Reduction: Formation of 4-butoxybenzene.

Scientific Research Applications

(4-Bromobutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether linkage in the compound provides stability and influences its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobutyl phenyl ether
  • 1-Bromo-4-phenoxybutane
  • Phenoxybutyl bromide

Uniqueness

(4-Bromobutoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

4-bromobutoxybenzene
Source PubChem
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InChI

InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLISOIWPZSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152648
Record name 4-Bromobutyl phenyl ether
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Molecular Weight

229.11 g/mol
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CAS No.

1200-03-9
Record name (4-Bromobutoxy)benzene
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Record name Benzene, (4-bromobutoxy)-
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Record name (4-BROMOBUTOXY)BENZENE
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Q & A

Q1: What is the significance of the crystal structures of 1,3-Bis(4-bromobutyoxy)benzene and 1,4-Bis(4-bromobutyoxy)benzene?

A1: Understanding the crystal structures of these compounds provides insights into their solid-state packing and intermolecular interactions. For example, the research reveals that both isomers utilize C–H⋯π interactions to form chains or herringbone packing motifs in their respective crystal lattices [, ]. This information can be valuable for predicting physical properties, such as melting point and solubility, and potentially informing the design of materials with specific properties.

Q2: What are C–H⋯π interactions, and why are they important in the context of these compounds?

A2: C–H⋯π interactions are a type of weak hydrogen bond that occurs between a slightly positively charged hydrogen atom (C–H) and the electron-rich π-system of an aromatic ring. While individually weak, these interactions can collectively influence the arrangement of molecules in the solid state [, ]. Understanding these interactions can help predict and control the packing of molecules in materials, potentially leading to the development of new materials with tailored properties.

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